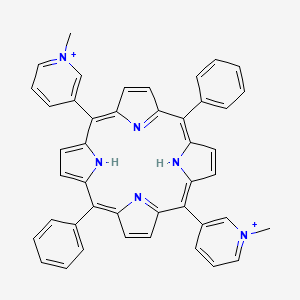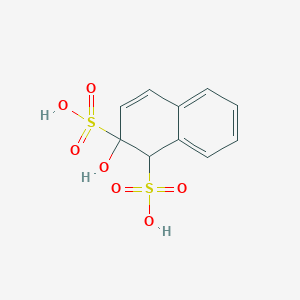
2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid is an organic compound belonging to the class of naphthalenes These compounds contain a naphthalene moiety, which consists of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid typically involves the sulfonation of 2-hydroxy-1,2-dihydronaphthalene. This process can be carried out using sulfuric acid or oleum under controlled temperature conditions to ensure the selective introduction of sulfonic acid groups at the desired positions on the naphthalene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthalene-1,2-diol.
Reduction: Reduction reactions can convert it back to its dihydro form.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products:
Oxidation: Naphthalene-1,2-diol.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagents used.
Scientific Research Applications
2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid involves its interaction with specific molecular targets. The sulfonic acid groups enhance its solubility and reactivity, allowing it to participate in various biochemical pathways. The compound can act as a precursor to other biologically active molecules, influencing cellular processes and metabolic pathways.
Comparison with Similar Compounds
1,2-Dihydroxynaphthalene: Shares a similar naphthalene core but lacks the sulfonic acid groups.
Naphthalene-1,2-diol: An oxidized form of the compound.
2-Hydroxy-1-naphthoic acid: Another naphthalene derivative with different functional groups.
Uniqueness: 2-Hydroxy-1,2-dihydronaphthalene-1,2-disulfonic acid is unique due to the presence of both hydroxyl and sulfonic acid groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
115864-15-8 |
|---|---|
Molecular Formula |
C10H10O7S2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
2-hydroxy-1H-naphthalene-1,2-disulfonic acid |
InChI |
InChI=1S/C10H10O7S2/c11-10(19(15,16)17)6-5-7-3-1-2-4-8(7)9(10)18(12,13)14/h1-6,9,11H,(H,12,13,14)(H,15,16,17) |
InChI Key |
JQUYQQIZKADIIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(C(C=CC2=C1)(O)S(=O)(=O)O)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


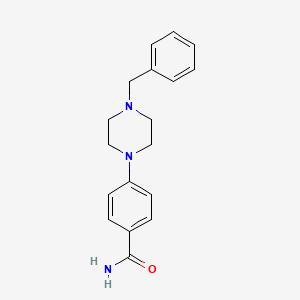


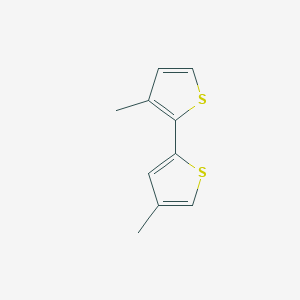
![N-[2-(3-Chloro-4-methoxyphenyl)ethyl]benzamide](/img/structure/B14294813.png)
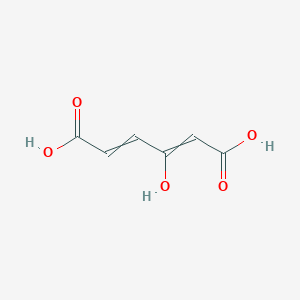
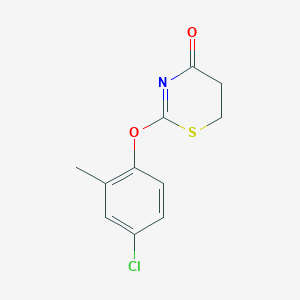

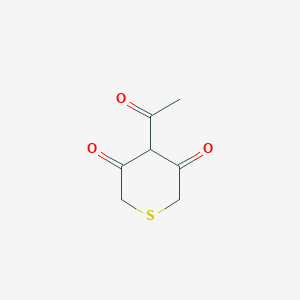

phosphanium bromide](/img/structure/B14294841.png)
![(Hexahydro-1H-pyrrolo[1,2-a][1,4]diazepin-2(3H)-yl)acetonitrile](/img/structure/B14294844.png)
![N-[(4-Bromophenyl)carbamoyl]phenylalanine](/img/structure/B14294857.png)
